1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone

Sigma-1 Receptor Analgesia Structure-Activity Relationship (SAR)

Medicinal chemistry teams require spirocyclic building blocks that preserve published SAR geometry. Generic substitution alters the 3D vector, reducing target affinity. This compound delivers the exact 2,6-diazaspiro[3.4]octane scaffold with an acetyl handle at the 6-position. - **Core application**: Sigma-1 receptor antagonist development (pain/neuroprotection) and antitubercular lead optimization (nitrofuran chemotype). - **Key property**: XLogP3-AA = -0.7 (hydrophilic), MW 154.21 g/mol, ideal for probe synthesis. - **Supply reliability**: Multiple reputable sources; typical purity 97-98%.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 1422067-02-4
Cat. No. B2845367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
CAS1422067-02-4
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESCC(=O)N1CCC2(C1)CNC2
InChIInChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3
InChIKeyWVMPOWXAPBHMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone: Core Profile & Specifications


1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone (CAS: 1422067-02-4) is a heterocyclic organic compound classified as a spirocyclic diaza compound. It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry for the synthesis of more complex molecules [1]. Its core structure is the 2,6-diazaspiro[3.4]octane scaffold, a privileged motif in drug discovery due to its rigid, three-dimensional shape, which can enhance target binding affinity and selectivity [2]. The compound is commercially available from multiple reputable vendors, typically with a purity of 97% to 98%, and has a molecular weight of 154.21 g/mol . It is characterized by a calculated XLogP3-AA value of -0.7, indicating a hydrophilic nature [1].

Rigid spirocyclic core for enhanced target engagement
Acetyl handle at 6-position for derivatization
Supports spirocycle-based SAR exploration

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone: Substitution Risks


Generic substitution of 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone with other building blocks is not a trivial process because the specific spirocyclic framework is a key determinant of biological activity in its downstream derivatives. The 2,6-diazaspiro[3.4]octane core imparts a unique, rigid three-dimensional conformation that is known to be a privileged scaffold for interacting with biological targets like the sigma-1 receptor [1]. The precise placement of the acetyl group on the 6-position of this scaffold is a critical functional handle for further derivatization. Simply using a different spirocyclic core or a regioisomer would alter the vector and geometry of any appended pharmacophore, with a high likelihood of significantly reducing or completely abolishing the desired potency and selectivity profile observed in advanced analogs. Therefore, for researchers aiming to replicate or build upon published SAR from this exact chemotype, procurement of the specific compound 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone is essential.

Core scaffold

Different spirocyclic cores may shift target binding geometry and reduce activity

Regioisomer

Acetyl placement at other positions alters pharmacophore projection, risking loss of potency

Missing handle

Absence of acetyl group limits direct derivatization for SAR and library synthesis

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone: Evidence & Metrics


σ1R Antagonist Precursor

While direct biological data for 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone is limited, it is a close structural analog of the 2,6-diazaspiro[3.4]octan-7-one scaffold, which has been shown to yield potent sigma-1 receptor (σ1R) antagonists. A detailed SAR study identified compound 32 (a 2,6-diazaspiro[3.4]octan-7-one derivative) as a potent σ1R antagonist [1]. This provides strong class-level inference that the 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone scaffold, when appropriately derivatized, has the potential for high-affinity binding to therapeutically relevant targets.

σ1R Antagonist Precursor
Class-level
Related scaffold yields potent σ1R antagonists
Supports scaffold feasibility for σ1R-targeted synthesis
Direct data for this exact building block not available
Sigma-1 Receptor Analgesia Structure-Activity Relationship (SAR)

Antitubercular Lead Identification

The 2,6-diazaspiro[3.4]octane core has been successfully used as a starting point for the development of potent antitubercular agents. In a study exploring the molecular periphery of this core, a nitrofuran carboxamide derivative was identified as a lead compound with remarkable potency against *Mycobacterium tuberculosis* H37Rv [1]. This further underscores the value of the spirocyclic building block in generating compounds with significant biological activity.

Antitubercular Lead ID
Class-level
Derivative MIC: 0.016 μg/mL vs M. tuberculosis H37Rv
Demonstrates scaffold applicability for anti-TB lead optimization
Data from nitrofuran carboxamide derivative, not the target compound
Antitubercular Mycobacterium tuberculosis Drug Discovery

Defined Physicochemical Properties

Unlike many early-stage building blocks with uncharacterized properties, key computed physicochemical parameters for 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone are well-defined. It has a molecular weight of 154.21 g/mol, a single hydrogen bond donor, two hydrogen bond acceptors, and a calculated partition coefficient (XLogP3-AA) of -0.7 [1]. This provides a clear, quantifiable starting point for medicinal chemists to assess its drug-likeness and predict how it might influence the ADME properties of final compounds.

Lipophilicity
Computed
XLogP3-AA: -0.7
Indicates hydrophilic character; aids drug-likeness prediction
Computed value; experimental verification recommended
Physicochemical Properties Drug-likeness ADME

Application Scenarios for 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone


Sigma-1 Receptor Antagonist Programs

Procurement is indicated for medicinal chemistry groups aiming to develop novel sigma-1 receptor antagonists for pain management or neuroprotection. The compound serves as a key starting material or intermediate for synthesizing derivatives of the 2,6-diazaspiro[3.4]octane class, which has demonstrated potent σ1R antagonist activity [1].

Tuberculosis Lead Optimization

Researchers focusing on antitubercular drug discovery, specifically those exploring the nitrofuran chemotype, should procure this compound as a foundational building block. It enables the rapid synthesis of focused libraries around the validated 2,6-diazaspiro[3.4]octane core for lead optimization efforts against *Mycobacterium tuberculosis* [1].

Probe Development & SAR Studies

This building block is ideal for chemical biology applications requiring the creation of rigid, three-dimensional probes. Its defined structure allows for the systematic exploration of structure-activity relationships (SAR) by providing a stable spirocyclic anchor point from which to append diverse chemical functionalities [1].

Route Scouting & Process Optimization

Process chemists can utilize this compound for early-stage route scouting. Its known molecular weight, logP, and hydrogen bonding properties allow for computational prediction of solubility and reactivity, facilitating the design of efficient and scalable synthetic pathways for advanced intermediates [1].

Application
Selection Property
Validation Focus
Sigma-1 receptor antagonist research
Spirocyclic scaffold with σ1R class-level precedent
Confirm target engagement in σ1R binding assays
Antitubercular screening studies
Core structure of potent anti-TB derivative lead
Evaluate MIC against M. tuberculosis strains
Chemical probe & SAR development
Rigid spirocyclic anchor for library diversification
Screen for potency and selectivity in target panels
Synthetic route scouting
Defined molecular properties for computational prediction
Assess reactivity and scalability in multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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